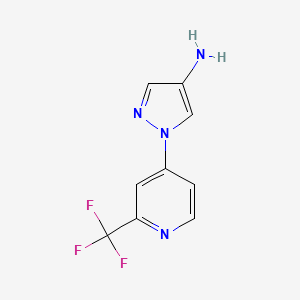
(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that contains an aromatic group (phenyl) substituted with a sulfonyl group (SO2) and a boronate ester group (B(OH)2). The presence of a methylpiperidinyl group attached to the sulfur atom further differentiates it. Boronic acids are a class of compounds receiving increasing attention due to their potential roles in medicinal chemistry.
Preparation Methods
The preparation of (4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which allows boronic acids to couple with aryl or vinyl halides to form carbon-carbon bonds. This reaction is typically carried out under mild conditions using a palladium catalyst and a base in an organic solvent. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and organic solvents (such as toluene or ethanol). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and drug candidates due to its ability to form stable carbon-carbon bonds.
Organic Synthesis: It is employed in the synthesis of complex organic molecules, including natural products and polymers.
Biological Research: The compound’s boronic acid group can interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form stable carbon-carbon bonds through coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new bonds. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a methylpiperidinyl group. Similar compounds include:
Phenylboronic Acid: Lacks the sulfonyl and methylpiperidinyl groups, making it less versatile in certain reactions.
(4-Methylpiperidin-1-yl)sulfonylphenylboronic Acid: Similar structure but may have different reactivity and applications due to the position of the methyl group.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
2096335-51-0 |
|---|---|
Molecular Formula |
C12H18BNO4S |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
[4-(3-methylpiperidin-1-yl)sulfonylphenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4S/c1-10-3-2-8-14(9-10)19(17,18)12-6-4-11(5-7-12)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 |
InChI Key |
ZCCLOYBMHNIKSD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B15050683.png)
![3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B15050686.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B15050694.png)
![1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050697.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050703.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B15050711.png)



![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050740.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15050745.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050747.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B15050749.png)

